1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride
Beschreibung
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a halogenated aromatic substituent. The compound features a cyclopropane ring directly bonded to an amine group and a 5-bromo-2-fluorophenyl moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.
Eigenschaften
Molekularformel |
C9H10BrClFN |
|---|---|
Molekulargewicht |
266.54 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI-Schlüssel |
APASIVDDOGSSLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CC(=C2)Br)F)N.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three main stages:
- Formation of the cyclopropyl-aryl intermediate : This can be achieved by cyclopropanation of an aryl-substituted alkene or by nucleophilic substitution on a cyclopropyl precursor.
- Introduction of the amine functionality : Usually by reductive amination or direct amination of a cyclopropyl ketone or halide intermediate.
- Conversion to hydrochloride salt : To enhance stability and solubility, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Specific Preparation Routes
Cyclopropyl-2-(2-fluorophenyl)ethyl Ketone Bromination and Amination (Patent CN104418718A)
- Step 1 : Synthesis of cyclopropyl-2-(2-fluorophenyl)ethyl ketone by reaction of 2-fluorophenylacetate esters with cyclopropanecarbonyl chloride in solvents like 1,4-dioxane or dimethylformamide (DMF). Molar ratios optimized around 1.0–1.3:1 (ester:acid chloride).
- Step 2 : Bromination of the ketone intermediate using N-bromosuccinimide (NBS) in solvents such as trichloromethane at 20°C with diisopropyl azodicarboxylate as initiator, yielding bromo-substituted cyclopropyl ketone with yields up to 83.2% and purity >96% by HPLC.
- Step 3 : Amination via reductive amination or nucleophilic substitution to introduce the amine group, followed by conversion to hydrochloride salt.
| Step | Reagents/Conditions | Solvents | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | 2-fluorophenylacetate + cyclopropanecarbonyl chloride | 1,4-dioxane, DMF | 91.4 | Not specified |
| 2 | Bromination with NBS + diisopropyl azodicarboxylate | Trichloromethane | 83.2 | >96.4 |
| 3 | Amination and HCl salt formation | Ethanol/water (recrystallization) | >90 | >95 |
Reductive Amination Between 2-Fluorophenylacetone and Cyclopropylamine (Literature Analogous Method)
- Reaction : 2-fluorophenylacetone reacts with cyclopropylamine under reductive amination conditions using sodium cyanoborohydride as a reducing agent.
- Conditions : Mild temperature control (20–25°C), solvent systems such as methanol or ethanol.
- Purification : Recrystallization from ethanol/water mixtures to yield hydrochloride salt with >95% purity.
- Characterization : Confirmed by HPLC, NMR, and mass spectrometry.
Solvent and Base Selection for Optimal Reaction Control
From patent WO2016059646A2 and related sources, the following solvent and base choices are critical for halogenation and amination steps:
| Step | Preferred Solvents | Preferred Bases | Notes |
|---|---|---|---|
| Chlorination/Bromination | Chloro solvents (dichloromethane), ketones, ethers, esters, alcohols | Organic bases (N-methylpyrrolidone), inorganic bases (K2CO3) | Low temperature (0–5°C) improves selectivity |
| Amination | Alcohol solvents, ketones, polar aprotic solvents | Organic or inorganic bases | Control of pH critical for amine salt formation |
Analytical and Purity Validation
- HPLC Analysis : C18 reverse-phase column, gradient elution with acetonitrile and 0.1% trifluoroacetic acid (TFA), UV detection at 254 nm.
- Purity : Typically >95% after recrystallization and purification.
- Spectroscopic Confirmation :
- ¹H NMR and ¹³C NMR confirm cyclopropane ring and aromatic substitution.
- Mass Spectrometry confirms molecular ion peak consistent with molecular formula C10H11BrFN·HCl.
- Impurity Profile : Residual solvents and halogen impurities kept below pharmacopeial limits (<0.1% by GC-MS).
Comparative Data Table of Preparation Parameters
| Parameter | Method 1 (Patent CN104418718A) | Method 2 (Reductive Amination) |
|---|---|---|
| Starting Materials | 2-fluorophenylacetate, cyclopropanecarbonyl chloride | 2-fluorophenylacetone, cyclopropylamine |
| Key Reagents | NBS, diisopropyl azodicarboxylate | Sodium cyanoborohydride |
| Solvent | DMF, trichloromethane | Methanol, ethanol |
| Temperature | 20°C for bromination | 20–25°C for reductive amination |
| Yield (%) | 83.2% (bromination step) | >90% (overall amination) |
| Purity (HPLC) | >96.4% | >95% |
| Salt Formation | HCl salt via recrystallization | HCl salt via acid addition |
Summary and Recommendations for Synthesis
- The bromination of cyclopropyl-2-(2-fluorophenyl)ethyl ketone using NBS under mild conditions is a robust route to introduce the bromine atom selectively.
- Reductive amination of the corresponding ketone with cyclopropylamine followed by hydrochloride salt formation is the preferred method to install the amine functionality with high purity.
- Solvent and base choices significantly impact yield and selectivity; polar aprotic solvents and mild organic bases are favored.
- Purification by recrystallization and thorough analytical validation (HPLC, NMR, MS) ensure product integrity suitable for research or pharmaceutical intermediate use.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclopropane derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Unfortunately, the available search results provide limited information regarding the specific applications of the compound 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride. However, we can still analyze the information we have to understand its potential uses and related research areas.
Chemical Information
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride has the molecular formula C9H10BrClFN . It is identified by the CAS number 1894851-45-6 and the MDL number MFCD23379685 . This compound can be sourced from chemical catalogs .
Potential Research Applications
While specific applications for 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride are not detailed in the provided search results, the presence of a bromo-fluorophenyl group and an amine moiety suggests potential uses in pharmaceutical research . Many bioactive molecules contain halogenated aromatic rings and amine groups, which can influence the compound's interactions with biological targets.
** প্রাসঙ্গিক Research Areas**
- Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Research into selective nNOS inhibitors is relevant to neurodegenerative disorders . Although the search results do not directly link 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride to nNOS inhibition, they discuss the challenges in developing bioavailable nNOS inhibitors . The modification of compounds via fluorination is mentioned as a strategy to improve cellular permeability, which could be a consideration in the design of new nNOS inhibitors .
- Pharmaceutical Synthesis: The European Patent Office document mentions the use of fluorophenyl compounds in the preparation of prasugrel, a platelet aggregation inhibitor . It also identifies 5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-yl acetate as an impurity in the synthesis process, indicating the importance of controlling bromination and fluorination steps in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a class of cyclopropanamine hydrochlorides with aromatic substituents. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Positions |
|---|---|---|---|---|
| 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine HCl | C9H9BrClFN (inferred) | ~265.5 (calc.) | Not provided | 5-Bromo, 2-fluoro on phenyl |
| 1-(4-Bromophenyl)cyclopropan-1-amine HCl | C9H11BrClN | 248.55 | 952289-92-8 | 4-Bromo on phenyl |
| 1-(2-Fluorophenyl)cyclopropan-1-amine HCl | C9H10ClFN | 189.63 | 1215107-57-5 | 2-Fluoro on phenyl |
| 1-(5-Bromothiophen-2-yl)cyclopropan-1-amine HCl | C7H8BrClNS | 245.57 | 1394040-39-1 | 5-Bromo on thiophene |
| 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine HCl | C10H13ClFNO | 217.67 | 1909320-05-3 | 2-Fluoro, 3-methoxy on phenyl |
Key Observations :
- Halogen Position : The 5-bromo-2-fluoro substitution in the target compound may confer unique electronic and steric effects compared to analogs with single halogens (e.g., 1-(4-bromophenyl) or 1-(2-fluorophenyl)). Bromine’s electron-withdrawing nature and larger atomic radius could influence receptor binding or metabolic stability .
- Aromatic System : Replacing the phenyl ring with a thiophene (e.g., 1-(5-bromothiophen-2-yl)) alters electronic properties and bioavailability due to sulfur’s polarizability and reduced ring aromaticity .
Structural Confirmation :
- NMR and HRMS : Analogs such as those in (e.g., compound 29) are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS). For example, cyclopropane protons typically resonate at δ 0.8–1.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm depending on substituents .
- Crystallography : Programs like SHELXL and ORTEP-3 are used for X-ray crystallography to confirm cyclopropane ring geometry and substituent orientation .
Physicochemical and Pharmacological Properties
| Property | 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine HCl | 1-(4-Bromophenyl) Analog | 1-(2-Fluorophenyl) Analog |
|---|---|---|---|
| Solubility | Moderate (HCl salt enhances aqueous solubility) | Low to moderate | Moderate |
| Stability | High (hydrochloride salt) | High | High |
| Bioactivity | Potential serotonin receptor modulation (inferred) | 5-HT2C receptor ligand | Not reported |
Pharmacological Notes:
- highlights cyclopropanamine derivatives as functionally selective serotonin 2C (5-HT2C) receptor ligands. The target compound’s bromo and fluoro substituents may enhance receptor affinity or selectivity compared to methoxy-containing analogs .
- Trifluoromethyl-substituted analogs (e.g., (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine HCl) demonstrate the impact of strong electron-withdrawing groups on pharmacokinetics .
Biologische Aktivität
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a cyclopropane ring with a bromofluorophenyl group. This structural configuration is believed to enhance its biological activity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : 1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride
- Molecular Formula : C11H13BrFClN
- Molecular Weight : 258.14 g/mol
- CAS Number : 1534173-23-3
The biological activity of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The bromofluorophenyl moiety is thought to modulate enzyme and receptor activities by binding to their active sites, which can lead to alterations in cellular signaling pathways. The cyclopropane ring contributes structural rigidity that may enhance binding affinity and specificity towards these targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that phenylcyclopropane derivatives can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism often involves apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine | U937 (human myeloid leukemia) | Not specified | Apoptosis induction |
| Vorinostat (comparison) | DU145 (prostate cancer) | ~5 | Histone deacetylase inhibition |
Enzyme Inhibition
The compound has shown promise in studies involving enzyme inhibition. The presence of the bromofluorophenyl group allows it to act as an inhibitor for certain enzymes that are critical in various metabolic pathways. This inhibition can lead to significant changes in cellular processes, potentially providing therapeutic benefits in conditions like cancer and metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on the potential effects of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride:
- Study on Cell Proliferation : A recent study evaluated the effects of cyclopropane derivatives on U937 cells, demonstrating effective inhibition of cell growth without cytotoxicity at certain concentrations .
- Mechanistic Insights : Investigations into the mechanism of action revealed that cyclopropane derivatives could stabilize interactions with target proteins, enhancing their efficacy as inhibitors compared to non-cyclized analogs .
- Fluorination Effects : The introduction of fluorine atoms has been shown to increase lipophilicity and binding affinity for certain biological targets, which may also apply to 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride .
Q & A
Q. Optimization Parameters :
- Catalysts : Transition metals (e.g., CuI) or organocatalysts for cyclopropanation efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) for cyclopropanation; ethanol for salt formation.
- Temperature : 80–120°C for cyclopropanation; room temperature for salt precipitation .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : To confirm the cyclopropane ring (δ ~1.5–2.5 ppm for cyclopropane protons) and substituent positions (e.g., bromo and fluoro groups) .
- ¹⁹F NMR : To verify fluorine substitution patterns (δ ~-110 to -120 ppm for aromatic fluorine) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 264.0 for C₉H₈BrF₂N).
Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) confirm the amine hydrochloride .
Advanced: How to resolve discrepancies in reported biological activities of this compound?
Methodological Answer:
Contradictions in bioactivity data can arise from variations in assay conditions or stereochemical impurities. Strategies include:
Comparative Binding Assays : Use standardized receptor-binding protocols (e.g., radioligand displacement assays) to assess affinity for target receptors .
Structural Analog Comparison : Test activity against analogs (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine) to isolate substituent effects .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., halogen bonding with Br/F) .
Advanced: What strategies are employed to study the stereochemical effects of the cyclopropane ring?
Methodological Answer:
Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® IA column) with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers .
X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., C2/c space group for cyclopropane derivatives) .
Circular Dichroism (CD) : Monitor Cotton effects to correlate stereochemistry with optical activity .
Table 1 : Example Crystallographic Data for a Cyclopropane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (C2/c) |
| a, b, c (Å) | 27.447, 8.886, 28.861 |
| β (°) | 98.348 |
| Z | 16 |
Basic: What are the solubility properties and how do they affect experimental design?
Methodological Answer:
The hydrochloride salt enhances water solubility (~10–20 mg/mL in water at 25°C) compared to the free base. This property necessitates:
Solvent Selection : Use polar solvents (e.g., water, methanol) for biological assays; DMSO for stock solutions .
Buffer Compatibility : Avoid phosphate buffers at high concentrations to prevent precipitation.
Table 2 : Solubility Data for a Structurally Similar Compound
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15.2 |
| Methanol | 45.6 |
| DMSO | 62.8 |
Advanced: How to analyze the electronic effects of substituents on the compound's reactivity?
Methodological Answer:
Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to visualize electron-withdrawing effects of Br/F substituents .
Hammett Plots : Correlate substituent σ values (Br: +0.26, F: +0.06) with reaction rates (e.g., SNAr reactions) to quantify electronic contributions .
Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to probe mechanistic pathways (e.g., C-H vs. N-H activation) .
Basic: What are the key considerations in optimizing reaction yield during synthesis?
Methodological Answer:
Catalyst Screening : Test Pd/C vs. CuI for cyclopropanation efficiency (CuI yields >80% in some cases) .
Temperature Control : Maintain 100°C for cyclopropanation to balance reaction rate and side-product formation.
Purification : Use silica gel chromatography (hexane:ethyl acetate = 4:1) or recrystallization (ethanol/water) for high-purity product (>95%) .
Table 3 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | CuI | 75–85% |
| Solvent | DMF | 70–80% |
| Temperature | 100°C | 80–90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
